N-methyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
Description
N-methyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide (CAS: 1105212-33-6) is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Its molecular formula is C₂₁H₂₀N₄O₂, with a molecular weight of 360.41 g/mol (). The structure features an 8-methyl group on the indole moiety, a 4-oxo group on the pyrimidine ring, and an N-methyl propanamide side chain (SMILES: O=C(Nc1cccc(c1)C)CCn1cnc2c(c1=O)[nH]c1c2cc(cc1)C).
Properties
IUPAC Name |
N-methyl-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-3-4-11-10(7-9)13-14(18-11)15(21)19(8-17-13)6-5-12(20)16-2/h3-4,7-8,18H,5-6H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZRNQVHHKIGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these pathways contribute to the compound’s therapeutic potential.
Biological Activity
N-methyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound belonging to the pyrimidoindole class. Its unique structural features suggest potential biological activities that have garnered interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a pyrimidoindole core fused with a propanamide moiety, which is critical for its biological interactions. The presence of the methyl and oxo groups enhances its reactivity and potential for binding with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 314.36 g/mol |
| CAS Number | 1105246-91-0 |
This compound interacts with various molecular targets within biological systems. It may act as an inhibitor of specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Such interactions can lead to significant biological effects including:
- Enzyme inhibition
- Alteration in gene expression
These mechanisms are crucial for understanding its therapeutic potential.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity :
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against various pathogens. Studies report effective inhibition against Gram-positive and Gram-negative bacteria . For example, certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.56 to 4.17 μM against Staphylococcus aureus and Bacillus cereus .
- Anti-inflammatory Effects :
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation :
- Structure–Activity Relationship (SAR) :
Scientific Research Applications
N-methyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide exhibits a range of biological activities:
Anticancer Activity
Research indicates that compounds with similar structural features possess significant anticancer properties. For example:
- Mechanism : These compounds may inhibit tumor growth and induce apoptosis in cancer cells.
- Case Studies : Related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
Antimicrobial Activity
The compound's potential antimicrobial effects are supported by studies on similar heterocycles:
- Efficacy : Compounds containing thiophene and pyrimidine rings have shown effectiveness against various bacterial strains.
- Mechanism : These compounds can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting critical enzymes.
Other Biological Activities
N-methyl derivatives of indoles are known for their diverse biological activities, including:
- Antiviral
- Anti-inflammatory
- Antidiabetic
- Antimalarial
Scientific Research Applications
This compound has a wide range of applications in scientific research:
| Application Area | Description |
|---|---|
| Chemistry | Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions. |
| Biology | Investigated for potential biological activities including antiviral and anticancer properties. |
| Medicine | Explored for therapeutic applications in treating diseases such as cancer and viral infections. |
| Industry | Utilized in developing new materials and as a precursor for pharmaceuticals and agrochemicals. |
Comparison with Similar Compounds
Table 1: Key Pyrimidoindole Derivatives and Their Activities
Pharmacological and Physicochemical Profiles
Key Observations
Substituent-Driven Activity: The 4-aminoquinoline group in 10d confers dual anticruzain and antichagasic activity but reduces selectivity, likely due to interactions with multiple parasitic targets . In contrast, 10e (pyrimidine analog) shows high selectivity for Chagas disease, suggesting its mechanism bypasses cruzain inhibition .
Side Chain Modifications: The cyclohexenyl ethyl substituent in CAS 1105246-98-7 increases molecular weight (378.5 vs. Phenylthio groups (e.g., compound 1 in ) introduce sulfur-mediated hydrophobic interactions, enhancing affinity for kinases like PDGFR-β .
Electronic Effects :
- Sulfanylidene and methoxy groups () may alter electron density in the pyrimidoindole core, influencing binding to redox-sensitive targets .
Preparation Methods
Key Reaction Conditions for Core Formation
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Solvent | Dimethylformamide (DMF) or Acetonitrile | Facilitates cyclocondensation |
| Temperature | 80–100°C | Accelerates ring closure |
| Catalyst | p-Toluenesulfonic acid (PTSA) | Acidic catalysis for dehydration |
| Reaction Time | 6–12 hours | Ensures complete conversion |
Introduction of the 4-Oxo Functional Group
The 4-oxo group is critical for the compound’s electronic properties and biological activity. This moiety is introduced via oxidation of a precursor dihydro-pyrimidine intermediate. Common oxidizing agents include potassium permanganate (KMnO₄) in acidic media or Jones reagent (CrO₃/H₂SO₄). The reaction is typically conducted at 0–5°C to prevent over-oxidation, with yields ranging from 65% to 80% depending on the substrate’s steric hindrance.
Propanamide Side-Chain Attachment
The final step involves coupling the N-methylpropanamide side chain to the pyrimidoindole core. This is achieved through a two-stage process:
-
Activation of the Carboxylic Acid : A propanoic acid derivative is activated using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt).
-
Amide Bond Formation : The activated intermediate reacts with methylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), yielding the target compound.
Optimization of Coupling Efficiency
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Agent | EDC/HOBt | 85–90% yield |
| Solvent | Anhydrous THF | Minimizes hydrolysis |
| Temperature | 0°C to room temperature | Balances reactivity and side reactions |
Industrial-Scale Production Strategies
For large-scale synthesis, continuous flow reactors are preferred over batch processes due to their superior heat and mass transfer capabilities. Key industrial parameters include:
-
Residence Time : 10–15 minutes for core formation steps.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized AlCl₃) reduce waste.
-
In-Line Analytics : HPLC monitoring ensures real-time quality control.
Purification and Characterization
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Analytical characterization employs:
-
NMR Spectroscopy : Confirms regiochemistry of the 8-methyl and 4-oxo groups.
-
LC-MS : Verifies molecular weight (expected m/z: 374.4 [M+H]⁺).
-
IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹).
Challenges and Mitigation Strategies
-
Regioselectivity in Methylation : Competing alkylation at adjacent positions is minimized using bulky directing groups.
-
Oxidation Side Products : Low-temperature conditions and stoichiometric control reduce diketone formation.
-
Amide Hydrolysis : Anhydrous solvents and inert atmospheres stabilize the intermediate.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core cyclization | p-TsOH, DMF, 80°C | 65–75 | |
| Amide coupling | EDC, HOBt, DCM, RT | 50–60 | |
| Final purification | Silica gel chromatography | >95% purity |
Advanced: How can computational modeling (e.g., molecular docking) elucidate interactions with biological targets?
Answer:
Molecular docking studies are critical for predicting binding affinities and mechanistic insights:
- Target selection : Prioritize enzymes/receptors (e.g., kinases, GPCRs) based on structural analogs (e.g., pyrimidoindoles inhibit topoisomerases ).
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, validated with co-crystallized ligand controls .
- Key parameters : Include solvation effects, flexible side chains, and scoring functions (e.g., MM-GBSA) to refine predictions .
- Validation : Cross-reference with in vitro assays (e.g., IC₅₀ measurements) to resolve discrepancies .
Basic: What analytical techniques are essential for structural characterization?
Answer:
A combination of spectroscopic and crystallographic methods is required:
- NMR spectroscopy : ¹H/¹³C NMR for confirming substituent positions and stereochemistry (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns; critical for structure-activity relationship (SAR) studies .
- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peaks with <5 ppm error) .
- HPLC-PDA : Assess purity (>98%) and detect trace intermediates .
Advanced: What strategies resolve solubility challenges in in vitro assays?
Answer:
Address poor aqueous solubility through:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
- Prodrug derivatization : Introduce phosphate or amino acid esters to enhance hydrophilicity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .
- pH adjustment : Test buffered solutions (pH 6.5–7.4) to mimic physiological conditions .
Advanced: How do substitution patterns on the pyrimidoindole core influence pharmacokinetics?
Answer:
Substituents impact absorption, distribution, and metabolism:
Q. Table 2: Substituent Effects on Pharmacokinetics
| Substituent | logP | Metabolic Stability (t₁/₂, min) | Bioavailability (%) |
|---|---|---|---|
| 8-Methyl | 2.1 | 45 | 25 |
| 4-Oxo | 1.8 | 60 | 35 |
| N-Methylpropanamide | 1.5 | 75 | 50 |
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Kinase assays (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
- Microbial susceptibility : Broth microdilution (CLSI guidelines) against Gram-positive pathogens .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
Resolve discrepancies via:
- Standardized protocols : Adopt CLSI or NCCN guidelines for assay reproducibility .
- Structural verification : Re-analyze batch purity (HPLC, NMR) to exclude impurities as confounding factors .
- Meta-analysis : Compare SAR trends across >10 analogs to identify outliers .
Basic: What are the stability considerations under varying storage conditions?
Answer:
- Thermal stability : Store at –20°C in amber vials; assess degradation via accelerated stability studies (40°C/75% RH) .
- Photodegradation : Use UV-filtered containers; monitor by HPLC for photo-adduct formation .
- Hydrolytic stability : Test in PBS (pH 7.4) and gastric fluid (pH 1.2) to simulate physiological environments .
Advanced: What in silico tools predict metabolic pathways and toxicity?
Answer:
- Metabolism prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify CYP450 oxidation sites .
- Toxicity profiling : Employ Derek Nexus for structural alerts (e.g., mutagenicity via Ames test predictions) .
- Cross-species extrapolation : Simulate human vs. rodent metabolic profiles to prioritize in vivo models .
Advanced: How to optimize selectivity against off-target receptors?
Answer:
- Selective functionalization : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target binding .
- Fragment-based design : Screen fragment libraries to identify motifs enhancing target specificity .
- Kinome-wide profiling : Use KinomeScan® to assess selectivity across 468 kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
